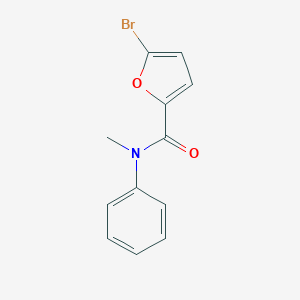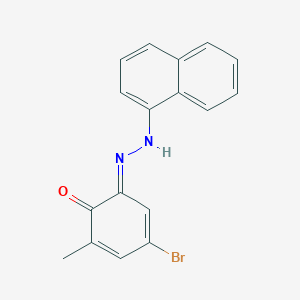![molecular formula C20H17Cl2N3O3S2 B320227 3-chloro-N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B320227.png)
3-chloro-N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzothiophene core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the carboxamide group: This step involves the reaction of the benzothiophene derivative with an amine to form the carboxamide.
Attachment of the hydrazino group: This is done by reacting the intermediate with hydrazine or a hydrazine derivative.
Incorporation of the phenoxyacetyl group: This step involves the reaction of the hydrazino intermediate with 4-chloro-3,5-dimethylphenoxyacetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-fluorophenyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-(3-chloro-4-fluorophenyl)acetamide
- 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide
Uniqueness
3-chloro-N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and the benzothiophene core. This unique structure allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities compared to similar compounds.
Eigenschaften
Molekularformel |
C20H17Cl2N3O3S2 |
|---|---|
Molekulargewicht |
482.4 g/mol |
IUPAC-Name |
3-chloro-N-[[[2-(4-chloro-3,5-dimethylphenoxy)acetyl]amino]carbamothioyl]-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C20H17Cl2N3O3S2/c1-10-7-12(8-11(2)16(10)21)28-9-15(26)24-25-20(29)23-19(27)18-17(22)13-5-3-4-6-14(13)30-18/h3-8H,9H2,1-2H3,(H,24,26)(H2,23,25,27,29) |
InChI-Schlüssel |
CXFDLKXSHUKAHT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Kanonische SMILES |
CC1=CC(=CC(=C1Cl)C)OCC(=O)NNC(=S)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B320144.png)
![2-(2-isopropylphenoxy)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B320147.png)
![2-(2-isopropylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B320148.png)


![(6E)-6-[(4-ethoxyphenyl)hydrazinylidene]-4-propan-2-ylcyclohexa-2,4-dien-1-one](/img/structure/B320151.png)
![(6E)-6-[(2-chlorophenyl)hydrazinylidene]-4-propan-2-ylcyclohexa-2,4-dien-1-one](/img/structure/B320152.png)
![(6E)-2,4-dichloro-6-[[4-(4-methylpiperidin-1-yl)sulfonylphenyl]hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B320156.png)
![(6E)-2,4-dibromo-6-[(4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B320158.png)

![(6E)-6-[(2,4-dichlorophenyl)hydrazinylidene]-4-propan-2-ylcyclohexa-2,4-dien-1-one](/img/structure/B320160.png)
![(6E)-4-chloro-6-[(2,5-dimethoxyphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B320163.png)
![(6E)-2-bromo-4-chloro-6-[(4-pyrrolidin-1-ylsulfonylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B320165.png)
![4-{[2-(1-cyclohexen-1-yl)ethyl]amino}-4-oxo-2-butenoic acid](/img/structure/B320167.png)
